molecular formula C11H12O3 B3043171 Ethyl 3-Hydroxy-2-phenylacrylate CAS No. 76636-17-4

Ethyl 3-Hydroxy-2-phenylacrylate

Cat. No.: B3043171
CAS No.: 76636-17-4
M. Wt: 192.21 g/mol
InChI Key: ZQCUSIHDKTWLTA-CSKARUKUSA-N
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Description

Ethyl 3-Hydroxy-2-phenylacrylate is an organic compound with the molecular formula C11H12O3. It is a member of the acrylate family, characterized by the presence of both electrophilic and nucleophilic centers. This compound is significant in organic and medicinal chemistry due to its role as a building block for various bioactive compounds and its utility in the synthesis of natural products and essential drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-Hydroxy-2-phenylacrylate can be synthesized through several methods. One common approach involves the condensation of ethyl phenylacetate with ethyl formate in the presence of sodium metal in diethyl ether . Another method includes the Claisen condensation reaction between ethyl acetate and benzylideneacetoacetic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of ester synthesis, such as the use of catalytic processes and optimized reaction conditions, are likely employed to achieve high yields and purity.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.

    Esterification: Requires alcohols and acid catalysts, such as sulfuric acid or hydrochloric acid.

Major Products Formed:

    Hydrolysis: Ethyl alcohol and hydroxy cinnamic acid derivative.

    Esterification: Various esters depending on the alcohol used.

Mechanism of Action

Ethyl 3-Hydroxy-2-phenylacrylate can be compared with other esters, such as:

Uniqueness: this compound is unique due to its dual electrophilic and nucleophilic centers, which make it a versatile building block in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl (E)-3-hydroxy-2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCUSIHDKTWLTA-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/O)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-Hydroxy-2-phenylacrylate
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Ethyl 3-Hydroxy-2-phenylacrylate
Reactant of Route 3
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Ethyl 3-Hydroxy-2-phenylacrylate

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